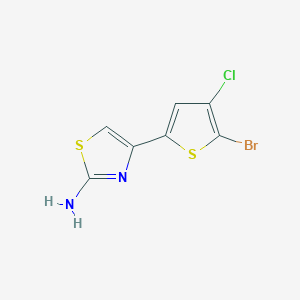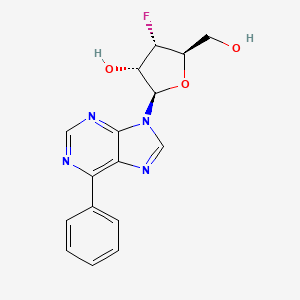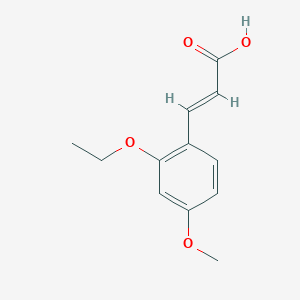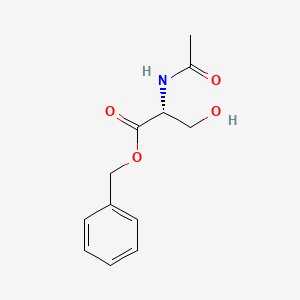![molecular formula C14H17N3O2S B13437383 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)
8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline is a chemical compound known for its significant biological and pharmacological activities. This compound is often studied for its potential therapeutic applications, particularly in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline typically involves the reaction of isoquinoline derivatives with hexahydro-1H-1,4-diazepine under specific conditions. The reaction is usually carried out in the presence of a sulfonylating agent, such as sulfonyl chloride, to introduce the sulfonyl group into the molecule .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale reactions, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Aplicaciones Científicas De Investigación
8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline involves its interaction with specific molecular targets, such as Rho-associated coiled-coil containing protein kinase (ROCK). By inhibiting ROCK, this compound can modulate various physiological functions, including smooth muscle contraction, neural growth, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Ripasudil: Another ROCK inhibitor with similar pharmacological properties.
Fasudil: A well-known ROCK inhibitor used in the treatment of cardiovascular diseases.
Y-27632: A selective ROCK inhibitor commonly used in research.
Uniqueness
8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline is unique due to its specific structure, which allows for selective inhibition of ROCK. This selectivity makes it a valuable compound for studying the role of ROCK in various biological processes and for developing targeted therapies .
Propiedades
Fórmula molecular |
C14H17N3O2S |
|---|---|
Peso molecular |
291.37 g/mol |
Nombre IUPAC |
8-(1,4-diazepan-1-ylsulfonyl)isoquinoline |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-5-7-16-11-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2 |
Clave InChI |
QTRFOQQXJNGMEA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one](/img/structure/B13437323.png)


![N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide](/img/structure/B13437337.png)


![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)


![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)



